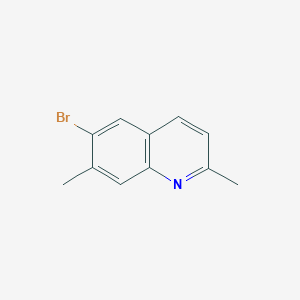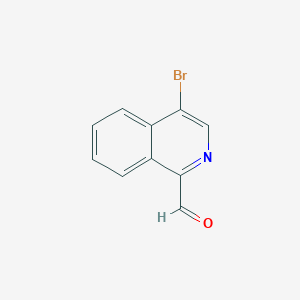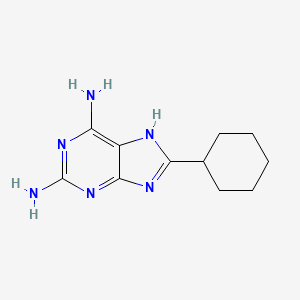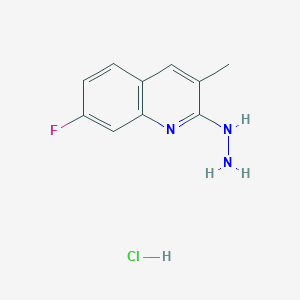
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrazole ring, a pyrazine ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Formation of the Pyrazine Ring: This involves the condensation of 1,2-diamines with α-haloketones or α-haloesters.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of γ-amino alcohols or γ-amino acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Pyrazol-4-yl)pyrazin-2-amine: Similar structure but different substitution pattern.
1-(1H-Pyrazol-1-yl)pyrrolidin-3-amine: Lacks the pyrazine ring.
2-(1H-Pyrazol-1-yl)pyrrolidin-3-amine: Different position of the pyrazole ring.
Uniqueness
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)pyrrolidin-3-amine is unique due to its specific combination of pyrazole, pyrazine, and pyrrolidine rings, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H14N6 |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
1-(3-pyrazol-1-ylpyrazin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H14N6/c12-9-2-7-16(8-9)10-11(14-5-4-13-10)17-6-1-3-15-17/h1,3-6,9H,2,7-8,12H2 |
Clave InChI |
GQQHEYODYOJLGG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)C2=NC=CN=C2N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)


![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
